

Application Notes and Protocols: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

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Compound of Interest

Compound Name: 4-Fluoroisoquinoline

Cat. No.: B1268607

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **4-fluoroisoquinoline-5-sulfonyl chloride**, a key intermediate in the development of novel therapeutics.

Introduction

4-Fluoroisoquinoline-5-sulfonyl chloride is a critical building block in medicinal chemistry, most notably for the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.^[1] These inhibitors are under investigation for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly improve the potency and selectivity of these inhibitors.^[1] This document outlines a robust and scalable one-pot synthesis protocol for **4-fluoroisoquinoline-5-sulfonyl chloride**, often isolated as its hydrochloride salt to facilitate purification.^{[1][2][3]}

Chemical Reaction

The synthesis of **4-fluoroisoquinoline-5-sulfonyl chloride** hydrochloride is typically achieved through a two-step, one-pot reaction starting from **4-fluoroisoquinoline**.^{[2][3][4]}

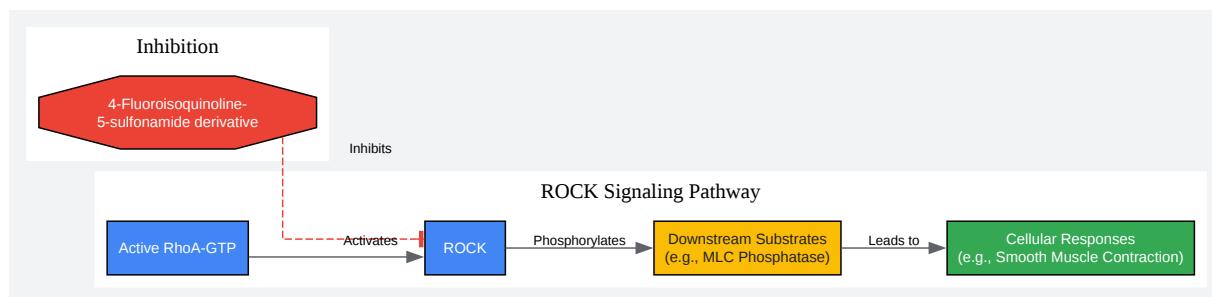
- Sulfonation: **4-Fluoroisoquinoline** is reacted with a sulfonating agent, such as sulfur trioxide, to produce **4-fluoroisoquinoline-5-sulfonic acid**.^{[2][4]}

- Chlorination: The resulting sulfonic acid is then treated with a halogenating agent, like thionyl chloride, to yield the final **4-fluoroisoquinoline-5-sulfonyl chloride**.^{[2][4]}

The product is commonly converted to its hydrochloride salt during workup, which aids in its separation from positional isomers and improves stability.^{[1][2][4]}

Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.^[1] The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, and migration.^[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from **4-fluoroisoquinoline-5-sulfonyl chloride**, act as ATP-competitive inhibitors of ROCK, leading to smooth muscle relaxation and other therapeutic effects.^[1]



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Caption: Rho-Kinase (ROCK) signaling pathway and its inhibition.

Experimental Protocols

One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride

This protocol is adapted from established industrial processes and is designed for high regioselectivity and scalability.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Safety Precautions: This synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Materials and Reagents:

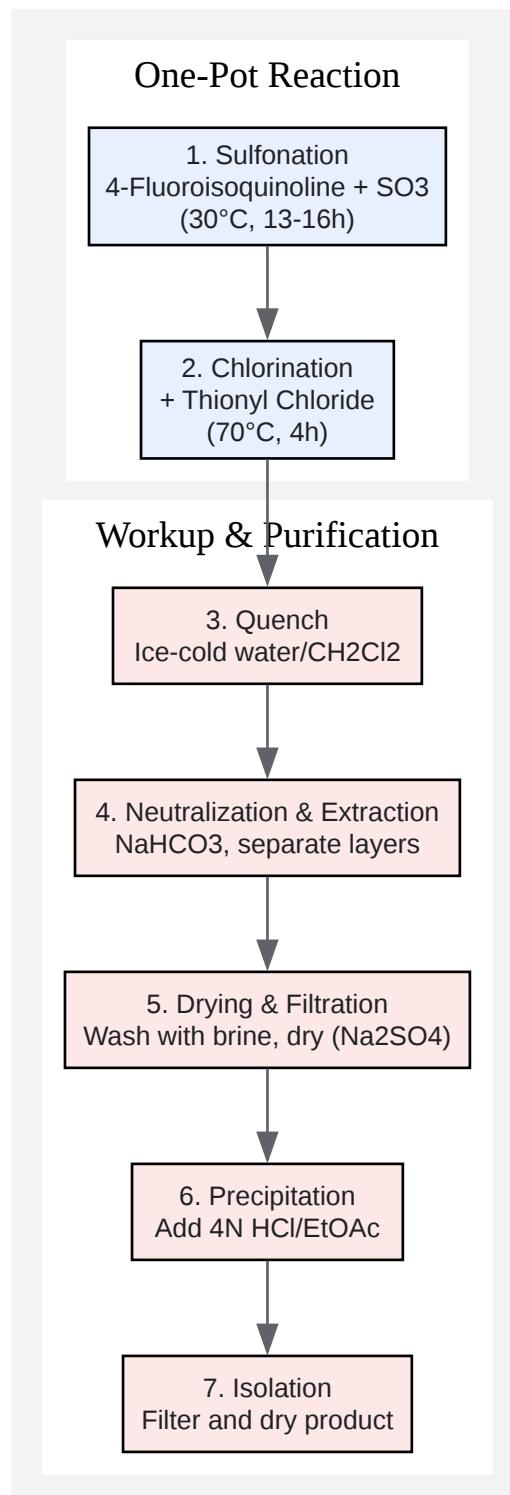
- **4-Fluoroisoquinoline** or **4-Fluoroisoquinoline** sulfate
- Liquid sulfur trioxide (SO_3)
- Thionyl chloride (SOCl_2)
- Methylene chloride (CH_2Cl_2)
- Ice
- Water (H_2O)
- Sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Sodium sulfate (Na_2SO_4), anhydrous
- 4N HCl in Ethyl Acetate (HCl/EtOAc)

Procedure:

- **Sulfonylation:**
 - In a suitable reaction vessel, charge liquid sulfur trioxide.

- Gradually add **4-fluoroisoquinoline** sulfate to the sulfur trioxide while maintaining the internal temperature at 30°C.
- Stir the reaction mixture vigorously for 13-16 hours at 30°C.[1][3]
- Chlorination:
 - To the same reaction mixture, add thionyl chloride dropwise, keeping the temperature at 30°C.[1]
 - After the addition is complete, heat the mixture to 70°C and stir for 4 hours.[1][3]
 - Once the reaction is complete, allow the mixture to cool to room temperature (approx. 20°C).[1]
- Quench and Extraction:
 - In a separate, larger vessel, prepare a mixture of ice-cold water and methylene chloride.[1]
 - Slowly and carefully add the reaction mixture to the ice-cold quench solution, ensuring the temperature does not exceed 5°C.[1]
 - Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
 - Separate the organic layer. Extract the aqueous layer multiple times with methylene chloride.
- Workup and Isolation:
 - Combine all organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate and filter.
 - To the filtrate, add 4N HCl in ethyl acetate and stir the mixture to precipitate the hydrochloride salt.[1]

- Collect the precipitate by filtration, wash with a small amount of cold methylene chloride, and dry under vacuum to yield **4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride**.[\[1\]](#)



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Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the large-scale synthesis of **4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride**.

Parameter	Value	Unit	Reference
Sulfonation Step			
4-Fluoroisoquinoline sulfuric acid salt	33.33	g	[2] [3]
Liquid sulfur trioxide	47.7	kg	[1]
Reaction Temperature	30	°C	[1] [2] [3]
Reaction Time	13 - 16	hours	[1] [3]
Chlorination Step			
Thionyl chloride	89.0	g	[2] [3]
Reaction Temperature	70	°C	[1] [2] [3]
Reaction Time	4	hours	[1] [2] [3]
Quench Step			
Quench Temperature	< 5	°C	[1]
Precipitation Step			
Precipitation Temperature	18 - 21	°C	[1]
Stirring Time	1	hour	[1]

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